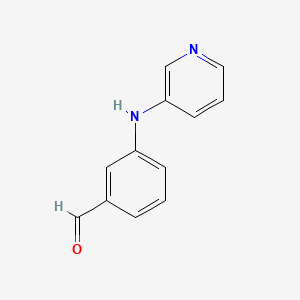
6-(1-Piperazinylmethyl)-3-pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1-Piperazinylmethyl)-3-pyridinamine is a heterocyclic compound that features a piperazine ring attached to a pyridine ring via a methylene bridge. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both piperazine and pyridine moieties in its structure makes it a versatile scaffold for the development of various therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Piperazinylmethyl)-3-pyridinamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-pyridinamine and piperazine.
Formation of the Methylene Bridge: The methylene bridge is introduced by reacting 3-pyridinamine with formaldehyde in the presence of a base to form the intermediate 6-(hydroxymethyl)-3-pyridinamine.
Substitution Reaction: The intermediate is then reacted with piperazine under basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-(1-Piperazinylmethyl)-3-pyridinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the piperazine or pyridine rings.
Reduction: Reduced forms of the compound with hydrogenated rings.
Substitution: Substituted derivatives with various functional groups attached to the piperazine or pyridine rings.
Aplicaciones Científicas De Investigación
6-(1-Piperazinylmethyl)-3-pyridinamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 6-(1-Piperazinylmethyl)-3-pyridinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can act as a hydrogen bond donor or acceptor, facilitating binding to biological targets. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, enhancing the compound’s binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Piperazine Derivatives: Compounds like aripiprazole and quetiapine, which also contain the piperazine ring.
Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine, which feature the pyridine ring.
Uniqueness
6-(1-Piperazinylmethyl)-3-pyridinamine is unique due to the combination of the piperazine and pyridine rings in its structure. This dual functionality allows it to interact with a broader range of biological targets compared to compounds containing only one of these rings. Additionally, the methylene bridge provides flexibility in the molecule, potentially enhancing its binding properties.
Propiedades
Fórmula molecular |
C10H16N4 |
|---|---|
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
6-(piperazin-1-ylmethyl)pyridin-3-amine |
InChI |
InChI=1S/C10H16N4/c11-9-1-2-10(13-7-9)8-14-5-3-12-4-6-14/h1-2,7,12H,3-6,8,11H2 |
Clave InChI |
PUCKMVDXHCJGDB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CC2=NC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3-Nitrophenyl)methylidene]hydrazine](/img/structure/B13985789.png)

![Dimethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13985806.png)
![4-[2-Chloro-6-(3,5-dimethyl-1,2-oxazol-4-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B13985812.png)
![(R)-1-[4-(trifluoromethyl)phenyl]pentylamine](/img/structure/B13985819.png)

![4-Azoniaspiro[3.5]nonane, perchlorate](/img/structure/B13985822.png)
![Methyl 5-amino-6-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B13985824.png)
![7-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one](/img/structure/B13985825.png)

![1-Cyclopropyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine](/img/structure/B13985846.png)



